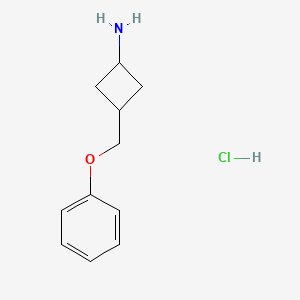

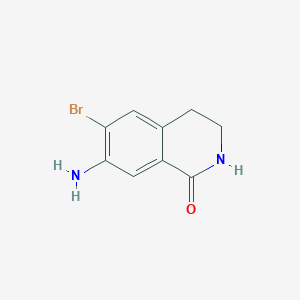

![molecular formula C18H12ClN3O2S B2494440 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 2034417-73-5](/img/structure/B2494440.png)

2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule involves electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which allow for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. These synthesis routes typically involve the elimination of by-products like aniline or 2-aminobenzothiazole, resulting in the desired compounds with acceptable yields. Analytical and spectral studies, including single crystal X-ray data, confirm the structure of these reaction products (Janardhan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of such compounds often relies on spectral and analytical techniques, including NMR and X-ray crystallography, to confirm the identity and structure of the synthesized compounds. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound, essential for understanding its chemical behavior and properties.

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including cyclization with acetanhydride, reactions with pyrrolidine under different conditions, and interactions with Vilsmeier reagents to yield formamidino compounds. These reactions typically result in the formation of new compounds with different functional groups and structural features, indicating a versatile chemistry that can be tailored for specific applications (Wagner et al., 1993).

Applications De Recherche Scientifique

Chemical Structure and Medicinal Chemistry

The chemical structure of 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, related to pyrimidine analogs, plays a significant role in medicinal chemistry. Pyrimidine and its derivatives are foundational elements in nucleic acids and possess a wide range of biological and pharmacological activities. The presence of the pyrimidine ring, as seen in compounds like this one, is associated with significant medicinal interest due to its versatile scaffold which is pivotal in drug design. For instance, pyrimidine derivatives are well-documented for their anticancer, antiviral, antifungal, and antibacterial properties (JeelanBasha & Goudgaon, 2021).

Bioactive Compound Design

The inclusion of thiophene and pyrimidine moieties in bioactive compounds is crucial for developing new medications with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The structural modification and bioisosteric replacement with heteroaryl substituents significantly impact the activity and selectivity of these compounds, demonstrating the importance of chemical scaffolds like 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide in drug discovery (Ostrowski, 2022).

Optoelectronic Materials

The exploration of pyrimidine derivatives extends beyond pharmaceuticals into the field of optoelectronic materials. Pyrimidine and quinazoline compounds, by virtue of their electronic structure, have been investigated for applications in electronic devices, luminescent elements, and photoelectric conversion elements. This research underscores the multifaceted utility of pyrimidine-based compounds, highlighting their potential in creating novel materials for technological advancements (Lipunova et al., 2018).

Pharmacological and Biological Potentials

The diverse pharmacological and biological potentials of pyrimidine derivatives, including compounds like 2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, are extensively documented. These compounds have been synthesized and evaluated for various biological activities, including antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural variability within pyrimidine derivatives allows for significant biological activity modulation, underlining their importance in developing new therapeutic agents (Kumar, S. K., & Khan, M., 2020).

Orientations Futures

Thienopyrimidine derivatives, including “2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide”, hold promise for future research due to their various biological activities . They are frequently used in drug development, particularly in the development of anticancer medicines .

Propriétés

IUPAC Name |

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c19-12-7-4-8-13-15(12)16-17(25-13)18(24)22(10-20-16)9-14(23)21-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHRDQHXQGYOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

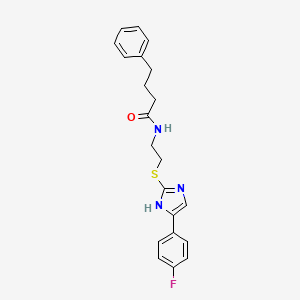

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)

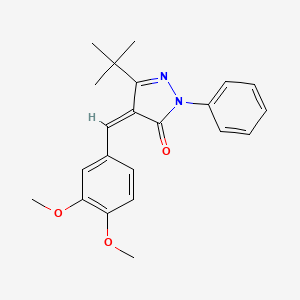

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)